molecular formula C22H19ClN2S B5476753 2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile

2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile

Cat. No.: B5476753
M. Wt: 378.9 g/mol
InChI Key: XIXWZCZYJMPSIV-CPNJWEJPSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with thiourea or thioamide . The specific synthesis pathway for “2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile” is not available in the sources I found.


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific chemical reactions that “this compound” can undergo are not available in the sources I found.


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” are not available in the sources I found.

Mechanism of Action

The mechanism of action of thiazole derivatives often depends on their specific biological activity. For example, some thiazole derivatives act as antimicrobial drugs by inhibiting the synthesis of bacterial cell walls . The specific mechanism of action for “2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile” is not available in the sources I found.

Safety and Hazards

The safety and hazards of thiazole derivatives can vary widely depending on their specific structure and biological activity. Some thiazole derivatives are used as drugs and have been found to have lesser side effects . The specific safety and hazards of “2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile” are not available in the sources I found.

Future Directions

Thiazole derivatives continue to be an active area of research due to their diverse biological activities . Future research may focus on designing and developing new thiazole derivatives with improved biological activity and lesser side effects . The specific future directions for “2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile” are not available in the sources I found.

Properties

IUPAC Name

(E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2S/c1-2-3-4-16-5-9-18(10-6-16)21-15-26-22(25-21)19(14-24)13-17-7-11-20(23)12-8-17/h5-13,15H,2-4H2,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXWZCZYJMPSIV-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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